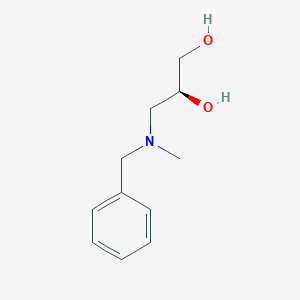

(S)-3-(Benzyl(methyl)amino)propane-1,2-diol

Description

(S)-3-(Benzyl(methyl)amino)propane-1,2-diol is a chiral diol derivative featuring a benzyl(methyl)amino substituent at the third carbon of a propane-1,2-diol backbone. Its molecular formula is C₁₁H₁₇NO₂, with a molecular weight of 195.26 g/mol and CAS numbers 60278-98-0 (racemic) and 190787-90-7 (S-enantiomer). This compound is exclusively for research purposes, requiring storage at -80°C (6-month stability) or -20°C (1-month stability) due to its sensitivity to degradation. Its stereochemistry and functional groups make it a candidate for studying chiral catalysts, receptor-binding interactions, or as a precursor in pharmaceutical synthesis.

Properties

IUPAC Name |

(2S)-3-[benzyl(methyl)amino]propane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-12(8-11(14)9-13)7-10-5-3-2-4-6-10/h2-6,11,13-14H,7-9H2,1H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPHYOVGIFFHJB-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CC=CC=C1)C[C@@H](CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrolysis and Catalytic Optimization

Epichlorohydrin undergoes hydrolysis in the presence of methylsulfonic acid (0.6–0.8% aqueous solution) and dilute sulfuric acid (0.6–1% concentration). The segmented temperature protocol ensures high selectivity:

-

Stage 1 : 58–62°C for 30–40 minutes with initial catalyst addition.

-

Stage 2 : 80–85°C for 1–2 hours during methylsulfonic acid drip.

-

Stage 3 : 100–105°C for 2–3 hours during sulfuric acid drip.

This step yields 3-chloro-1,2-propanediol, which is subsequently neutralized with sodium carbonate and vacuum-distilled to >99% purity.

Ammoniation and Catalyst Recycling

The ammoniation step employs a mixture of N-nitrosodiphenylamine and resorcinol (2:1 mass ratio) dissolved in ethanol. This catalyst enhances reaction rates and reduces side products, achieving 3-amino-1,2-propanediol with 92–96% yield under vacuum distillation (-0.096––0.1 MPa).

N-Alkylation for Benzyl(methyl)amino Functionalization

Introducing benzyl and methyl groups to the amine precursor requires regioselective alkylation. Two primary strategies are explored:

Sequential Alkylation

-

Benzylation : Treat 3-amino-1,2-propanediol with benzyl chloride in the presence of a base (e.g., K₂CO₃) at 60–80°C for 6–8 hours.

-

Methylation : Subsequent reaction with methyl iodide in DMF at 25–30°C for 12 hours.

Yields for this route range from 65–75%, but stereochemical control is challenging due to racemization risks during alkylation.

Reductive Amination

An alternative approach uses benzaldehyde and methylamine in a one-pot reductive amination:

-

Conditions : H₂ (40–50 psi), 10% Pd/C catalyst, ethanol solvent, 50°C for 24 hours.

Asymmetric Synthesis of the (S)-Enantiomer

Achieving enantiomeric purity necessitates chiral induction or resolution.

Chiral Pool Derivatization

Using (S)-epichlorohydrin as a starting material ensures retention of configuration:

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic 3-(Benzyl(methyl)amino)propane-1,2-diol:

Catalytic Asymmetric Hydrogenation

A novel method adapted from tetrahydroisoquinoline synthesis employs chiral Ru catalysts:

-

Catalyst : (R)-BINAP-RuCl₂.

-

Conditions : H₂ (50 psi), methanol, 25°C, 12 hours.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | e.e. (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Sequential Alkylation | 65–75 | <50 | Moderate | High |

| Reductive Amination | 70–80 | 60–70 | High | Moderate |

| Enzymatic Resolution | 48 | 98 | Low | Low |

| Asymmetric Hydrogenation | 85 | 94 | High | Moderate |

The asymmetric hydrogenation route offers the best balance of yield and enantioselectivity, though enzymatic resolution remains valuable for high-purity applications.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Benzyl(methyl)amino)propane-1,2-diol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce various alcohols.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

Benzylmethylamino diol has been studied for its pharmacological properties, particularly as a potential therapeutic agent. Its structure allows for interactions with biological targets, making it a candidate for drug development. For instance, derivatives of this compound have shown promise in modulating neurotransmitter systems, which can be beneficial in treating conditions such as depression and anxiety disorders .

Case Study: Antidepressant Activity

A notable study explored the effects of benzylmethylamino diol derivatives on serotonin reuptake inhibition. The compounds demonstrated selective inhibition of serotonin transporters, suggesting potential as antidepressants. In vitro assays showed that certain derivatives exhibited IC50 values comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors) .

Organic Synthesis

Chiral Synthesis

The compound is utilized as a chiral building block in asymmetric synthesis. Its ability to form stable chiral centers makes it valuable in producing enantiomerically pure compounds. For example, it has been employed in the synthesis of various pharmaceuticals where chirality is crucial for efficacy and safety .

Case Study: Synthesis of Tertiary Alcohols

In a recent synthetic approach, benzylmethylamino diol was used to facilitate the formation of tertiary alcohols via nucleophilic addition reactions. The reaction conditions were optimized using deep eutectic solvents (DES), leading to high yields and selectivity. This method showcases the compound's versatility as a reagent in organic synthesis .

Chiral Deep Eutectic Solvents (DES)

Development of DES

Benzylmethylamino diol has been incorporated into the design of new chiral deep eutectic solvents. These solvents are significant in green chemistry due to their low toxicity and biodegradability. The use of this compound enhances the solvent's ability to dissolve a variety of substrates, facilitating reactions that require chiral environments .

Case Study: Application in Catalysis

A study demonstrated that DES containing benzylmethylamino diol significantly improved the catalytic efficiency of reactions involving organolithium reagents. The resulting products were obtained with higher yields and fewer side products compared to traditional solvents .

Data Summary

Mechanism of Action

The mechanism of action of (S)-3-(Benzyl(methyl)amino)propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the chiral center play crucial roles in determining the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Aromatic Substituents

Compounds with analogous propane-1,2-diol backbones but varying aromatic/heterocyclic groups on the amino moiety exhibit distinct physicochemical and biological properties:

Key Observations :

- Electron-withdrawing groups (e.g., chlorine in 4-chlorobenzyl) increase metabolic stability compared to the benzyl(methyl)amino group.

- Heterocyclic substituents (e.g., pyridine in 6h) may enable metal-binding applications, unlike the purely organic benzyl(methyl) group.

- Ether-linked analogs (e.g., benzyloxy derivative) lack the basic amino group, altering solubility and reactivity.

Physicochemical Properties

Spectral Data

- ¹H NMR Comparison: Target compound (unreported data): Expected benzyl aromatic signals at ~7.3 ppm and methylamino protons at ~2.5 ppm. 6h (Pyridinyl analog): Pyridine protons at δ 8.49 and 7.35 ppm; diol protons at 3.34–3.77 ppm. 9d (Chlorobenzyl analog): Aromatic protons at δ 7.22–7.28 ppm; diol protons at 3.52–3.74 ppm.

Biological Activity

(S)-3-(Benzyl(methyl)amino)propane-1,2-diol, also known as 3-(N-Benzyl-N-methylamino)-1,2-propanediol, is a compound with significant biological activity. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological potential.

Chemical Structure and Synthesis

The molecular formula of (S)-3-(Benzyl(methyl)amino)propane-1,2-diol is C₁₁H₁₇NO₂, with a molecular weight of 195.26 g/mol. The compound features a propanediol backbone substituted with both benzyl and methylamino groups, which contribute to its unique biological properties.

Synthesis Method:

The synthesis typically involves the reaction of N-benzyl-N-methylamine with epichlorohydrin under basic conditions (e.g., sodium hydroxide). This process may yield up to 85% under optimized conditions and can be scaled for industrial production using continuous flow reactors to enhance efficiency.

Biological Mechanisms

The biological activity of (S)-3-(Benzyl(methyl)amino)propane-1,2-diol can be attributed to its ability to interact with various biological pathways:

- Enzyme Modulation: The compound acts as an inhibitor or activator of specific enzymes, influencing biochemical pathways. The presence of amino and hydroxyl groups enables the formation of hydrogen bonds with enzyme active sites.

- Neurotransmitter Similarity: Its structural similarity to neurotransmitters suggests potential roles in neurological pathways, although specific mechanisms remain under investigation.

Antimicrobial Activity

Recent studies have indicated that (S)-3-(Benzyl(methyl)amino)propane-1,2-diol exhibits notable antimicrobial properties. In vitro tests demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Bacillus subtilis | 4.69 - 22.9 µM |

| Candida albicans | 16.69 - 78.23 µM |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Case Studies

- Case Study on Enzyme Interaction: A study explored the interaction of (S)-3-(Benzyl(methyl)amino)propane-1,2-diol with acetylcholinesterase (AChE), revealing that it could inhibit enzyme activity, which is crucial for neurotransmitter regulation in the nervous system .

- Antifungal Properties: Another investigation focused on the antifungal activity against Candida species, showing promising results that warrant further exploration into its potential as a therapeutic agent in treating fungal infections .

Q & A

Q. What synthetic methodologies are most effective for preparing (S)-3-(Benzyl(methyl)amino)propane-1,2-diol with high enantiomeric purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination using chiral precursors. For example, epoxy intermediates (e.g., benzyl glycidyl ether derivatives) can react with methylamine under controlled pH to retain stereochemistry. Enantiomeric purity is ensured by chiral HPLC or polarimetry, as demonstrated in analogous diol syntheses . Key steps include:

- Protecting group strategies (e.g., benzyl groups) to prevent side reactions.

- Use of chiral catalysts (e.g., Jacobsen’s catalyst) for asymmetric synthesis.

Yield optimization requires monitoring reaction temperature and solvent polarity (e.g., THF or DMF).

Q. What spectroscopic techniques are critical for characterizing (S)-3-(Benzyl(methyl)amino)propane-1,2-diol?

- Methodological Answer :

- 1H/13C NMR : Assign hydroxyl, benzyl, and methylamino protons using deuterated DMSO to resolve exchangeable protons. For example, diol protons appear as doublets near δ 3.5–4.0 ppm, while benzyl groups resonate at δ 7.2–7.4 ppm .

- Mass Spectrometry (DART-MS) : Confirm molecular ion peaks ([M+H]+) and fragmentation patterns, as applied to structurally similar diols .

- IR Spectroscopy : Identify O-H (3200–3500 cm⁻¹) and N-H (3300 cm⁻¹) stretches to verify functional groups.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for diol derivatives, such as unexpected splitting in NMR spectra?

- Methodological Answer : Spectral discrepancies may arise from tautomerism, hydrogen bonding, or dynamic stereochemistry. For example:

- Tautomeric Equilibria : Use variable-temperature NMR to study proton exchange rates, as seen in imine-polyol systems .

- Hydrogen Bonding : Compare spectra in polar vs. non-polar solvents (e.g., CDCl3 vs. DMSO-d6) to assess intramolecular interactions.

- Dynamic NMR (DNMR) : Apply to detect slow conformational changes in the methylamino group.

Q. What strategies are recommended for analyzing the stereochemical impact on biological activity in (S)-3-(Benzyl(methyl)amino)propane-1,2-diol derivatives?

- Methodological Answer :

- Enantiomer-Specific Assays : Test (S) and (R) isomers in receptor-binding studies (e.g., antiandrogen activity assays, as in related diols ).

- Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict enantiomer-receptor interactions.

- Chiral Chromatography : Separate isomers via columns with β-cyclodextrin phases, as validated for amino-propanediols .

Q. How can degradation pathways and stability of (S)-3-(Benzyl(methyl)amino)propane-1,2-diol be systematically evaluated?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions (acid/base). Monitor degradation via HPLC-MS, focusing on common impurities like dealkylated products or oxidized diols .

- Kinetic Analysis : Calculate activation energy (Ea) using Arrhenius plots for shelf-life prediction.

- Stabilizers : Test antioxidants (e.g., BHT) in formulation matrices to inhibit oxidation.

Key Research Challenges

- Stereochemical Purity : Even minor racemization during synthesis can alter pharmacological profiles.

- Data Reproducibility : Variations in solvent or temperature may skew spectroscopic results, necessitating rigorous protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.